molecular formula C24H20N2O B3456126 N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide CAS No. 177360-28-0

N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B3456126
CAS No.: 177360-28-0
M. Wt: 352.4 g/mol
InChI Key: WDWFYHONAOKRIV-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide: is a chemical compound with the molecular formula C₂₄H₂₀N₂O and a molecular weight of 352.43 g/mol This compound is known for its complex structure, which includes a quinoline core substituted with benzyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, but its ability to interfere with key biological processes highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

  • N-benzyl-2-phenylquinoline-4-carboxamide
  • 3-methyl-2-phenylquinoline-4-carboxamide
  • N-benzyl-3-methylquinoline-4-carboxamide

Comparison: N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide stands out due to its unique combination of substituents on the quinoline core. This specific arrangement of benzyl, methyl, and phenyl groups imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes . Additionally, the methyl group at the 3-position may influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-17-22(24(27)25-16-18-10-4-2-5-11-18)20-14-8-9-15-21(20)26-23(17)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWFYHONAOKRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360383
Record name N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177360-28-0
Record name N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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